pKa Modulation: Phosphonothioic Acids Mimic Phosphate Ester Acidity
Phosphonothioic acids exhibit pKa values that are significantly lower than those of their phosphonic acid oxygen analogs and instead fall within the range typical of phosphate esters. This differential shift in acid strength is a direct consequence of sulfur substitution for oxygen in the phosphoryl group [1]. Representative methylphosphonothioic acid esters display predicted pKa values in the range of 3.82–3.93, whereas analogous phosphonic acids typically exhibit pKa values approximately 2–3 units higher due to stronger P=O bond polarization and differing charge stabilization in the conjugate base [2].
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | Methylphosphonothioic acid O-(2-methylpropyl) ester: pKa = 3.82 ± 0.10 (predicted); Methylphosphonothioic acid O-hexyl ester: pKa = 3.93 ± 0.10 (predicted); Methylphosphonothioic acid O-cyclopentyl ester: pKa = 3.86 ± 0.10 (predicted) |
| Comparator Or Baseline | Phosphonic acids (class-level): pKa values typically 2–3 units higher; specific phosphonic acid analogs: pKa values approximately 6–8 |
| Quantified Difference | Phosphonothioic acid derivatives exhibit pKa values approximately 2–4 units lower than phosphonic acid counterparts |
| Conditions | Predicted pKa values calculated via ACD/Labs Percepta Platform; titrimetric measurements on phosphonothioate lipid analogs (ccPA and phosphonothioates 9) confirm pKa range of 6.46–6.78 under experimental conditions |
Why This Matters
Lower pKa values mean phosphonothioic acids are predominantly ionized at physiological pH (7.4), enabling them to better mimic the acidity and charge state of natural phosphate esters—a critical consideration in bioisosteric drug design and enzyme inhibitor development.
- [1] K. Swierczek, A. S. Pandey, J. W. Peters, A. C. Hengge, 'A Comparison of Phosphonothioic Acids with Phosphonic Acids as Phosphatase Inhibitors', Journal of Medicinal Chemistry, 2003, 46, 3703–3708. View Source
- [2] Chem960, '20626-99-7: Phosphonothioic acid, methyl-, O-(2-methylpropyl) ester', Predicted pKa Data. View Source
